An In-depth Technical Guide on Neohelmanthicin C: Current Knowledge and Data Gaps
An In-depth Technical Guide on Neohelmanthicin C: Current Knowledge and Data Gaps
For Researchers, Scientists, and Drug Development Professionals
This technical guide serves to consolidate the currently available scientific information on Neohelmanthicin C. While the fundamental chemical identity of this natural product has been established, this document also highlights significant gaps in the publicly accessible data concerning its synthesis, detailed spectroscopic properties, and biological activities.
Chemical Structure and Identifiers of Neohelmanthicin C
Neohelmanthicin C is a natural product isolated from the plant Thapsia garganica[1]. It is classified as a phenylpropionic acid derivative[2][3][4]. The fundamental chemical properties and identifiers are summarized below.
Table 1: Chemical Identification of Neohelmanthicin C
| Identifier | Value |
| CAS Number | 918784-99-3[5] |
| Molecular Formula | C27H38O10[3] |
| Molecular Weight | 522.58 g/mol [3] |
| InChI | InChI=1S/C27H38O10/c1-8-10-11-12-22(28)36-18(5)27(6,31)26(30)35-17(4)23(37-25(29)16(3)9-2)19-13-20(32-7)24-21(14-19)33-15-34-24/h9,13-14,17-18,23,31H,8,10-12,15H2,1-7H3/b16-9-/t17-,18-,23-,27+/m0/s1 |
| SMILES | C/C=C(\C)/C(=O)O--INVALID-LINK--c2c(c1)OCO2)--INVALID-LINK--OC(=O)--INVALID-LINK--(O)--INVALID-LINK--OC(=O)CCCCC |
A 2D representation of the chemical structure of Neohelmanthicin C is provided below.
Caption: 2D Chemical Structure of Neohelmanthicin C.
Data Availability and Gaps
A comprehensive search of scientific literature and chemical databases reveals a significant lack of detailed experimental data for Neohelmanthicin C. The following sections outline the current status of available information.
At present, there are no published reports detailing the total synthesis of Neohelmanthicin C. Consequently, no experimental protocols for its synthesis are available.
Furthermore, specific spectroscopic data, such as detailed 1H-NMR, 13C-NMR, and mass spectrometry fragmentation data, for Neohelmanthicin C have not been found in the public domain. This absence of data prevents a detailed analysis and confirmation of its structural features beyond the provided chemical structure.
There is a notable lack of studies investigating the biological activity of Neohelmanthicin C. As a result, no quantitative data on its efficacy in any biological assay, its mechanism of action, or its involvement in any signaling pathways can be provided.
Context from the Source Organism: Thapsia garganica
Neohelmanthicin C is isolated from Thapsia garganica, a plant known to produce a variety of bioactive secondary metabolites[1][6]. While no direct biological data for Neohelmanthicin C is available, the chemical constituents of Thapsia garganica have been a subject of research, with a particular focus on sesquiterpene lactones like thapsigargin[6][7][8][9]. Thapsigargin is a potent inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, which leads to the induction of apoptosis[6].
Other compounds identified in Thapsia garganica include various essential oils, flavonoids, tannins, and saponins, which have shown antioxidant and antimicrobial properties in studies on the plant's extracts[10][11].
The relationship of Neohelmanthicin C to other compounds from its source can be visualized as follows:
Caption: Chemical constituents of Thapsia garganica.
It is crucial to emphasize that the biological activities of other compounds from Thapsia garganica cannot be extrapolated to Neohelmanthicin C.
Conclusion and Future Directions
Neohelmanthicin C is a structurally defined natural product for which detailed experimental and biological data are currently unavailable in the public domain. This presents an opportunity for further research. The key areas for future investigation include:
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Isolation and full spectroscopic characterization: Detailed 1D and 2D NMR studies, as well as high-resolution mass spectrometry, are required to provide a complete and verified spectroscopic profile.
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Total synthesis: The development of a synthetic route would enable access to larger quantities of the compound for extensive biological evaluation and the synthesis of analogues.
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Biological screening: A broad biological screening of Neohelmanthicin C is necessary to identify any potential therapeutic activities.
This technical guide provides a summary of the existing knowledge on Neohelmanthicin C and underscores the need for further research to elucidate its chemical and biological properties fully.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Neohelmanthicin C - Nordic Biosite [nordicbiosite.com]
- 3. targetmol.com [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Thapsigargin—From Thapsia L. to Mipsagargin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thapsigargin: a promising natural product with diverse medicinal potential – a review of synthetic approaches and total syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. arccarticles.s3.amazonaws.com [arccarticles.s3.amazonaws.com]
- 11. Chemical composition of the essential oil from Thapsia garganica L. (Apiaceae) grown wild in Sicily and its antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
